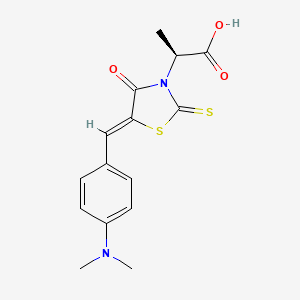
InhA-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
InhA-IN-5 is a potent inhibitor of the Mycobacterial tuberculosis trans-2-enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This compound has shown significant potential in combating tuberculosis by targeting this enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of InhA-IN-5 involves the design and synthesis of rhodanine derivatives. The specific synthetic route and reaction conditions are detailed in the research by Liudas Slepikas et al., where they utilized in silico driven design to develop these novel antibacterials .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods of this compound. The compound is primarily used for research purposes, and its production is typically carried out in laboratory settings under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
InhA-IN-5 primarily undergoes inhibition reactions where it binds to the InhA enzyme, preventing its normal function. This binding is crucial for its antibacterial activity against Mycobacterium tuberculosis .
Common Reagents and Conditions
The synthesis of this compound involves the use of various reagents, including rhodanine derivatives and other organic compounds. The specific conditions for these reactions are optimized to ensure the highest yield and purity of the final product .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which is then used for further research and testing in various applications .
Applications De Recherche Scientifique
InhA-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mécanisme D'action
InhA-IN-5 exerts its effects by inhibiting the InhA enzyme, which is essential for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. The compound binds to the enzyme, preventing it from catalyzing the reduction of long-chain trans-2-enoyl-ACP. This inhibition disrupts the production of mycolic acids, weakening the bacterial cell wall and ultimately leading to the death of the bacteria .
Comparaison Avec Des Composés Similaires
InhA-IN-5 is unique in its ability to directly inhibit the InhA enzyme without requiring activation by other enzymes, such as catalase-peroxidase (KatG). This makes it particularly effective against strains of Mycobacterium tuberculosis that have developed resistance to other drugs, such as isoniazid .
Similar Compounds
Propriétés
Formule moléculaire |
C15H16N2O3S2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(2S)-2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H16N2O3S2/c1-9(14(19)20)17-13(18)12(22-15(17)21)8-10-4-6-11(7-5-10)16(2)3/h4-9H,1-3H3,(H,19,20)/b12-8-/t9-/m0/s1 |
Clé InChI |
XGTGMKYGVNHPTC-RILYUOAZSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S |
SMILES canonique |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)

![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)
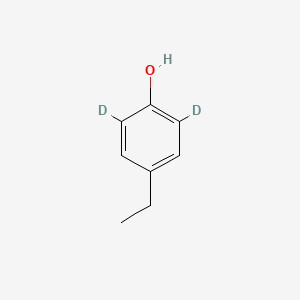

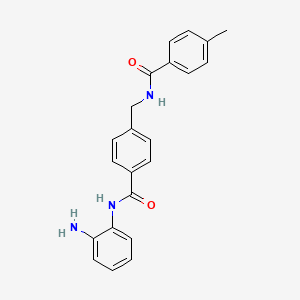


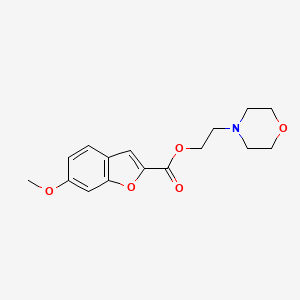
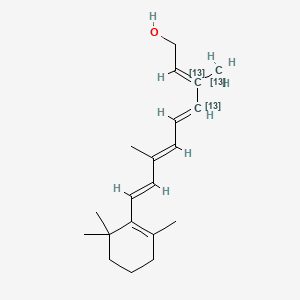
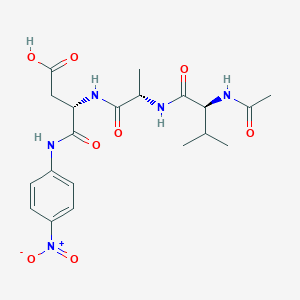
![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
